5,7-Dihydroxy-4-phenyl-2-chromanone

Descripción general

Descripción

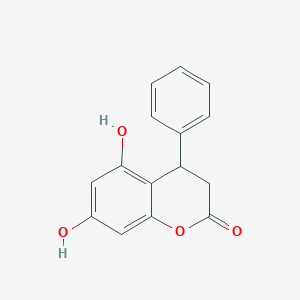

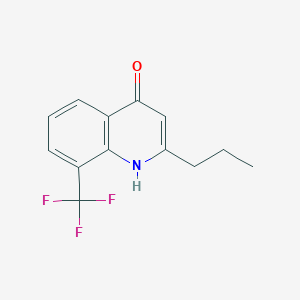

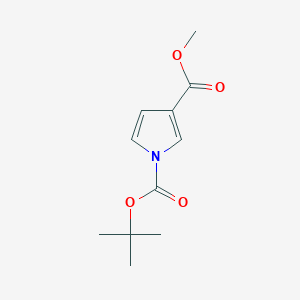

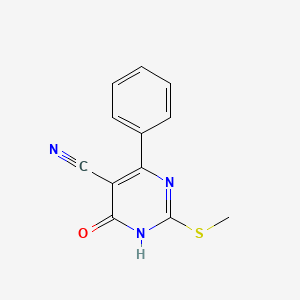

5,7-Dihydroxy-4-phenyl-2-chromanone is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .

Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-4-phenyl-2-chromanone is C15H12O4 . The structure of this compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .Physical And Chemical Properties Analysis

The molecular formula of 5,7-Dihydroxy-4-phenyl-2-chromanone is C15H12O4 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

Chromanone analogs have been found to exhibit anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.

Antioxidant Activity

Chromanones are known for their antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases related to oxidative stress, such as heart disease and cancer.

Antidiabetic Activity

Some chromanone derivatives have been found to have antidiabetic effects . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.

Antimicrobial and Antifungal Activity

Chromanones have been found to exhibit antimicrobial and antifungal activities . They can inhibit the growth of harmful bacteria and fungi, making them potentially useful in the treatment of various infections.

Anti-inflammatory Activity

Chromanones have anti-inflammatory properties . They can help reduce inflammation in the body, which can be beneficial in the treatment of conditions like arthritis and asthma.

Antiviral Activity

Some chromanone derivatives have been found to have antiviral effects . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.

Antidepressant Activity

Chromanones have been found to exhibit antidepressant activity . They can help regulate mood and relieve symptoms of depression.

Anticoagulant Activity

Chromanones have been found to have anticoagulant properties . They can prevent blood clots, making them potentially useful in the prevention of conditions like stroke and deep vein thrombosis.

Mecanismo De Acción

Target of Action

5,7-Dihydroxy-4-phenyl-2-chromanone, a derivative of chromanone, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Chromone derivatives possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Mode of Action

The compound’s interaction with its targets results in a broad variety of remarkable biological and pharmaceutical activities . For instance, derivatives bearing electron-withdrawing groups at positions #5, #6, and #7 of the chromone scaffold showed better activity .

Biochemical Pathways

Chromanone derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the wide range of biological activities exhibited by chromanone derivatives . For instance, they have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromanone-derived molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-dihydroxy-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-7,11,16-17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWANTVEMKYDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396459 | |

| Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-4-phenyl-2-chromanone | |

CAS RN |

108013-15-6 | |

| Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)